molecular formula C23H22N4O5S3 B2946654 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-81-8

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2946654
CAS No.: 887203-81-8
M. Wt: 530.63
InChI Key: HDIIMQYYFFEKIF-BZZOAKBMSA-N
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzo[d]thiazole moiety, with additional functional groups that may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving thiourea and appropriate aromatic aldehydes under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Incorporation of the N,N-diallylsulfamoyl Group: This step might involve sulfonamide formation using diallylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the sulfonamide groups, potentially converting them to amines.

    Substitution: The benzamide and benzo[d]thiazole moieties may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Epoxides, alcohols, or carboxylic acids.

    Reduction Products: Amines, reduced sulfonamides.

    Substitution Products: Halogenated derivatives, substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.

    Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine

    Drug Development: Potential as a lead compound for the development of new therapeutics targeting specific biological pathways.

    Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria or fungi.

Industry

    Chemical Sensors: Utilized in the design of sensors for detecting specific analytes in environmental or clinical samples.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include:

    Signal Transduction: Modulation of signaling pathways by inhibiting key enzymes or receptors.

    Gene Expression: Influence on gene expression through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: shares structural similarities with other sulfonamide and benzothiazole derivatives, such as:

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups (sulfamoyl, prop-2-yn-1-yl, benzamide) in a single molecule provides unique reactivity and potential for diverse applications.

    Structural Complexity: The compound’s complex structure may confer specific binding properties and biological activities not seen in simpler analogs.

By understanding the synthesis, reactivity, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h3-5,7-12,16H,1-2,13-15H2,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIMQYYFFEKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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